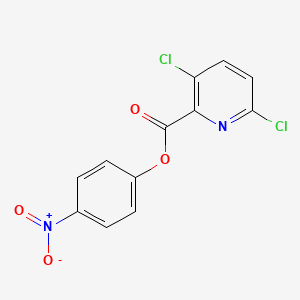

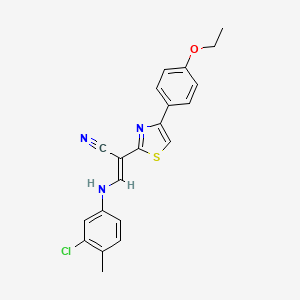

![molecular formula C18H18N2O3S B2976424 N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 577788-35-3](/img/structure/B2976424.png)

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Vue d'ensemble

Description

“N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C17H16N2O3S . It has been studied for its therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach .

Synthesis Analysis

The synthesis of a similar compound, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, was reported to be prepared by stirring a mixture of chalcone and N-(4-methoxyphenyl)-2-chloroacetamide in acetone containing potassium carbonate . The structure of the product was determined by IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopy .Molecular Structure Analysis

The molecular structure of “N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” can be analyzed using various spectroscopic techniques. The structure of a similar compound was determined using IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopy .Applications De Recherche Scientifique

Organic Sulfur Compounds

Research on similar benzothiazine compounds indicates their potential in organic chemistry, especially in reactions involving benzothiazine hydroxamic acids. One study explored various reactions of benzothiazine derivatives, highlighting their chemical versatility and potential applications in synthetic chemistry (Coutts, Matthias, Mah, & Pound, 1970).

Calcium Channel Antagonists

A related study synthesized a series of benzothiazines, examining their calcium antagonistic activities. This research indicates the potential of benzothiazine derivatives in developing calcium channel blockers, which have various medical applications (Fujita et al., 1990).

Antimicrobial Activity

Benzothiazine derivatives have been studied for their antimicrobial properties. One research synthesized and evaluated several benzothiazine compounds for their antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Kalekar, Bhat, & Koli, 2011).

Antibacterial and Antioxidant Activities

Further research into benzothiazine derivatives demonstrated their potential antibacterial and antioxidant properties. This study synthesized new compounds and evaluated them for their effectiveness against various bacterial strains and their antioxidant capabilities (Hamdi, Al-ayed, Said, & Alary Fabienne, 2012).

Antifungal Activity

Another study focused on synthesizing N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, evaluating their antifungal activity against specific fungal strains. This research contributes to the development of new antifungal agents (Gupta & Wagh, 2006).

Anti-Inflammatory Activity

Research on benzothiazine derivatives also encompasses their anti-inflammatory potential. A study synthesized various derivatives and evaluated their anti-inflammatory effects, providing insights into their therapeutic applications (Sunder & Maleraju, 2013).

Orientations Futures

The future directions for the study of “N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” could include further investigation into its therapeutic potential, particularly in the treatment of triple-negative cancer . Additionally, more research could be conducted to understand its synthesis, reactivity, and physical and chemical properties.

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-23-13-8-6-12(7-9-13)11-19-17(21)10-16-18(22)20-14-4-2-3-5-15(14)24-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSNWDLBTMQHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325709 | |

| Record name | N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813218 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

CAS RN |

577788-35-3 | |

| Record name | N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

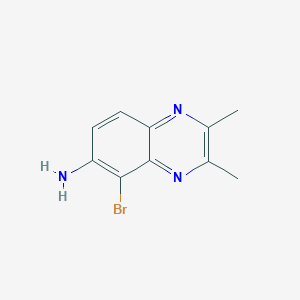

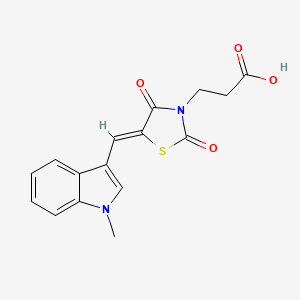

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)

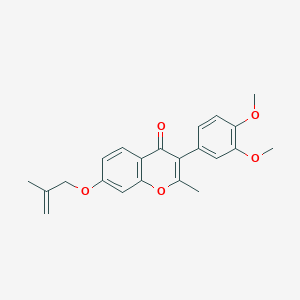

![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2976352.png)

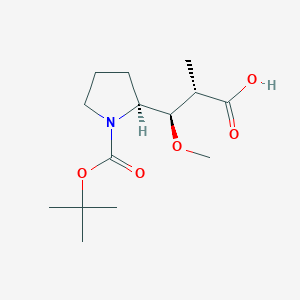

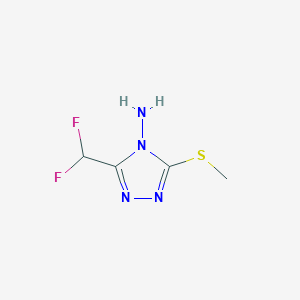

![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)

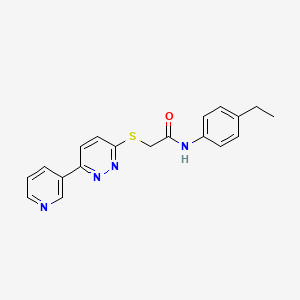

![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976359.png)

![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)